molecular formula C15H17NO3 B14771781 Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B14771781
M. Wt: 259.30 g/mol
InChI Key: LDLWQXAZCZAMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C15H17NO3. It is a bicyclic structure that contains a nitrogen atom, making it a nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the enantioselective construction of the bicyclic scaffold. One common method involves the use of catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes based on enamine/iminium catalysis . This method allows for the formation of the bicyclic structure with high enantioselectivity under mild and operationally simple conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-free conditions and organic bases can facilitate the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce various reduced forms of the compound .

Scientific Research Applications

Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen-containing bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, making the compound a valuable tool in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a benzyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14-8-13-7-6-12(14)9-16(13)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLWQXAZCZAMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1CC2=O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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